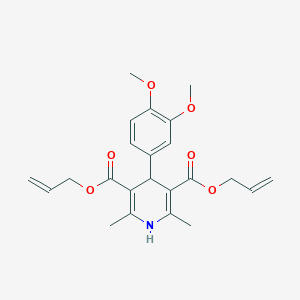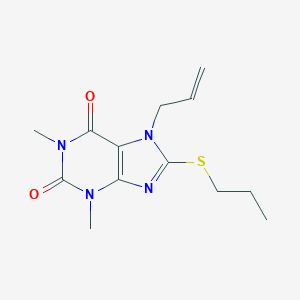![molecular formula C21H19N5O4S B418104 2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE](/img/structure/B418104.png)
2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE is a complex organic compound that features a furan ring, a triazinoindole moiety, and a sulfanyl acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE typically involves multi-step organic reactions. The initial step often includes the preparation of the furan-2-ylmethylamine, which is then reacted with an appropriate acylating agent to form the 2-oxoethyl intermediate. This intermediate is further reacted with the triazinoindole derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the oxo group may produce the corresponding alcohol.
科学的研究の応用
2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. The furan ring and triazinoindole moiety may interact with enzymes or receptors, modulating their activity. The sulfanyl acetate group may also play a role in the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- 2,5-Furan-dicarboxylic acid (2,5-FDCA)
- 2,5-Dimethylfuran (2,5-DMF)
- Furfuryl alcohol
Uniqueness
2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE is unique due to its combination of a furan ring, a triazinoindole moiety, and a sulfanyl acetate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C21H19N5O4S |
|---|---|
分子量 |
437.5g/mol |
IUPAC名 |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C21H19N5O4S/c1-2-9-26-16-8-4-3-7-15(16)19-20(26)23-21(25-24-19)31-13-18(28)30-12-17(27)22-11-14-6-5-10-29-14/h2-8,10H,1,9,11-13H2,(H,22,27) |
InChIキー |
LWAJOZXUYWVFQX-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OCC(=O)NCC4=CC=CO4 |
正規SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OCC(=O)NCC4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Bromo-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamine](/img/structure/B418025.png)
![N-(3,5-dimethylphenyl)-2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B418036.png)
![6,8-dibromo-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B418040.png)


![N-(sec-butyl)-2-{[(4-ethoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B418044.png)
![Bis(2-methoxyethyl) 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B418045.png)
![ethyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B418047.png)

![2-{2,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-phenylethyl)acetamide](/img/structure/B418053.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B418054.png)
![N-(2-bromophenyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B418055.png)
![4-{[5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B418056.png)

